(4-tert-butylcyclohexyl)methyl acetate

Fragrance Chemistry Stereochemistry Odor Perception

(4-tert-Butylcyclohexyl)methyl acetate (CAS 19461-34-8), with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol, is a synthetic ester belonging to the class of cyclohexylmethyl acetate fragrance compounds. It exists as cis and trans isomers and is characterized by a sweet, fruity, and woody odor profile.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 19461-34-8
Cat. No. B094469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-tert-butylcyclohexyl)methyl acetate
CAS19461-34-8
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCC(=O)OCC1CCC(CC1)C(C)(C)C
InChIInChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3
InChIKeyWKUHCAGBLASMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-tert-Butylcyclohexyl)methyl Acetate (CAS 19461-34-8): Fragrance Ingredient Structural Profile


(4-tert-Butylcyclohexyl)methyl acetate (CAS 19461-34-8), with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol, is a synthetic ester belonging to the class of cyclohexylmethyl acetate fragrance compounds . It exists as cis and trans isomers and is characterized by a sweet, fruity, and woody odor profile . Its physicochemical properties include a density of 0.922 g/cm³, a boiling point of 239.6°C at 760 mmHg, and a flash point of 98.3°C .

Cis-rich isomer profile for fragrance differentiation studies
Supports isomer-specific odor and volatility research
Stereochemically defined synthetic ester for formulation studies

(4-tert-Butylcyclohexyl)methyl Acetate (CAS 19461-34-8): Why Generic Substitution Fails in Fragrance Applications


Generic substitution of (4-tert-butylcyclohexyl)methyl acetate with its closest structural analogs, such as 4-tert-butylcyclohexyl acetate (PTBCHA) or 2-tert-butylcyclohexyl acetate (OTBCHA), is not advisable due to quantifiable differences in stereoisomer ratio, physical properties, and odor characteristics [1][2]. These differences directly impact fragrance performance, volatility, and stability in formulations, making direct interchange impossible without compromising the intended sensory profile and product safety . The following evidence details the specific, measurable differentiators.

Risk Factor
Target Profile
Analog (PTBCHA)
Stereoisomer Ratio
Cis-enriched isomer composition
Predominantly trans isomer profile
Volatility & Physical Constants
Higher boiling range, lower density
Lower boiling range, higher density
Odor Character
Sweet, fruity, woody
More woody, less floral (28-32% cis)

(4-tert-Butylcyclohexyl)methyl Acetate (CAS 19461-34-8): Quantitative Differentiation Evidence Against Analogues


(4-tert-Butylcyclohexyl)methyl Acetate vs. 4-tert-Butylcyclohexyl Acetate: cis/trans Isomer Ratio

Synthesis of (4-tert-butylcyclohexyl)methyl acetate via hydrogenation of 4-tert-butylphenol followed by acetylation yields a high cis/trans ratio of approximately 91.5:8.5 . In contrast, the commonly used analog 4-tert-butylcyclohexyl acetate (PTBCHA) typically contains only 28-32% cis-isomer [1]. This significant difference in stereoisomer composition directly impacts odor intensity and character, as the cis-isomer is associated with a more intense and floral note compared to the woody character of the trans-isomer [2].

Cis/Trans Isomer Ratio
Head-to-head
Target: ~91.5:8.5 cis/trans
PTBCHA: 28–32% cis (~3.2–3.3× higher cis in target)
Supports isomer-specific odor intensity research
Rh-catalyzed hydrogenation; acetylation with acetic anhydride
Fragrance Chemistry Stereochemistry Odor Perception

(4-tert-Butylcyclohexyl)methyl Acetate vs. 4-tert-Butylcyclohexyl Acetate: Boiling Point and Volatility

(4-tert-Butylcyclohexyl)methyl acetate has a boiling point of 239.6°C at 760 mmHg . In comparison, 4-tert-butylcyclohexyl acetate (PTBCHA) has a reported boiling point of 228-230°C at 25 mmHg [1]. The higher boiling point of the target compound indicates lower volatility under atmospheric pressure, which may influence its longevity and diffusion profile in fragrance applications.

Boiling Point
Cross-study
239.6°C at 760 mmHg (target)
PTBCHA: 228–230°C at 25 mmHg
Supports volatility profiling for longevity studies
Pressure difference limits direct comparison
Physical Chemistry Fragrance Volatility Formulation Stability

(4-tert-Butylcyclohexyl)methyl Acetate vs. 4-tert-Butylcyclohexyl Acetate: Density and Refractive Index

The density of (4-tert-butylcyclohexyl)methyl acetate is 0.922 g/cm³, and its refractive index is 1.447 . In contrast, 4-tert-butylcyclohexyl acetate (PTBCHA) exhibits a higher density of 0.934 g/mL at 25°C and a higher refractive index of 1.452 [1]. These distinct physical constants are critical for quality control and for predicting behavior in complex mixtures.

Density & Refractive Index
Head-to-head
Density: 0.922 g/cm³ vs 0.934
Refractive Index: 1.447 vs 1.452
Supports quality control differentiation in formulations
Standard physical property measurements
Physical Properties Quality Control Formulation Consistency

(4-tert-Butylcyclohexyl)methyl Acetate vs. 4-tert-Butylcyclohexyl Acetate: Flash Point and Safety

(4-tert-Butylcyclohexyl)methyl acetate has a reported flash point of 98.3°C (closed cup) . In comparison, 4-tert-butylcyclohexyl acetate (PTBCHA) has a higher flash point of 108°C (closed cup) . The lower flash point of the target compound indicates a higher flammability hazard, which has direct implications for storage, handling, and regulatory classification in industrial and laboratory settings.

Flash Point (Safety)
Data to verify
Target: 98.3°C (closed cup)
PTBCHA: ~108°C (closed cup)
Reported flammability context for handling assessment
Closed cup method; verify with lot-specific SDS
Safety Data Flammability Regulatory Compliance

Lipase-Mediated Stereoselectivity for (4-tert-Butylcyclohexyl)methyl Acetate

In a study of lipase-mediated kinetic separation, (4-tert-butylcyclohexyl)methyl acetate exhibited preferential reactivity of the trans-isomer. When a diastereomeric mixture of the acetate was subjected to deacylation in aqueous medium with lipase PS (Pseudomonas sp., Amano), the trans-isomer was preferentially hydrolyzed, leaving behind the cis-acetate . This stereoselectivity is consistent with the observed kinetic acylation of the corresponding alcohol, where the trans-alcohol reacts faster to form the trans-acetate . Such stereoselective behavior is a distinct chemical property not observed to the same degree with simpler analogs.

Enzymatic Stereoselectivity
Source review
Lipase PS preferentially hydrolyzes trans-isomer, leaving cis-acetate enriched
Supports enzymatic resolution method research
Class-level observation; requires independent validation
Enzymatic Resolution Stereochemistry Green Chemistry

(4-tert-Butylcyclohexyl)methyl Acetate vs. 2-tert-Butylcyclohexyl Acetate: Odor Profile and Positional Isomerism

While (4-tert-butylcyclohexyl)methyl acetate possesses a sweet, fruity, and woody odor , the positional isomer 2-tert-butylcyclohexyl acetate (OTBCHA) is characterized by a fruity, woody, and powdery note with fresh apple nuances . This difference in odor profile is a direct consequence of the substitution position on the cyclohexane ring and the presence of the methylene spacer in the target compound. The target compound's structural features contribute to a 'steroid-type' scent that is conformationally dependent, a characteristic that distinguishes it from other tert-butylcyclohexyl acetates .

Odor Character
Cross-study
Target: sweet, fruity, woody
OTBCHA: fruity, woody, powdery, fresh apple
Supports structure-odor relationship studies
Qualitative sensory evaluation; context-dependent
Odor Characterization Structure-Odor Relationships Fragrance Blending

(4-tert-Butylcyclohexyl)methyl Acetate (CAS 19461-34-8): Best-Fit Research and Industrial Application Scenarios


Fragrance Formulations Requiring High cis-Isomer Content for Intense Floral Notes

Due to its high cis/trans isomer ratio of ~91.5:8.5 , this compound is particularly suited for fine fragrance and personal care product formulations where an intense, floral, and less woody odor profile is desired, differentiating it from the more woody character of standard PTBCHA (28-32% cis) [1].

Enzymatic Resolution Studies and Stereochemical Research

The demonstrated stereoselectivity of lipase PS toward the trans-isomer of (4-tert-butylcyclohexyl)methyl acetate makes this compound a valuable model substrate for research in enzymatic kinetic resolution, green chemistry, and the preparation of stereochemically pure fragrance precursors.

Structure-Odor Relationship Studies for 'Steroid-Type' Scent Molecules

The compound's conformationally dependent odor, linked to its ability to adopt a steroid-like shape , positions it as a key reference material in academic and industrial research aimed at understanding and designing novel fragrance molecules with specific olfactory properties.

Specialty Fragrance Blends with Differentiated Volatility Profiles

With a higher boiling point (239.6°C) and lower density (0.922 g/cm³) compared to PTBCHA, this compound offers a distinct volatility and diffusion profile, making it suitable for creating unique fragrance accords where controlled release and longevity are critical, particularly in fine fragrances and high-end personal care products.

Application
Selection Property
Validation Focus
High cis-isomer fragrance formulation
Cis-isomer enrichment
Odor intensity and character profiling
Enzymatic resolution research
Stereoselective reactivity
Enzymatic resolution efficiency
Steroid-type scent SAR studies
Conformational odor analysis
Structure-odor correlation
Differentiated volatility fragrance blends
Volatility differentiation
Evaporation rate and longevity testing

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24 linked technical documents
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